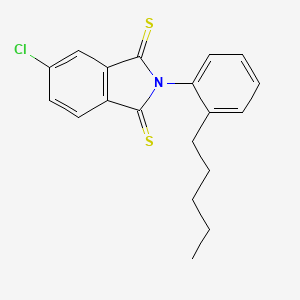
5Cppss-50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5Cppss-50, also known as this compound, is a useful research compound. Its molecular formula is C19H18ClNS2 and its molecular weight is 359.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Research Findings and Case Studies
-
Cholesterol Metabolism :
- In a study examining testosterone's effects on cholesterol clearance, 5Cppss-50 was used to demonstrate its antagonistic role. When combined with testosterone, the compound inhibited the expression of key genes involved in lipid metabolism, such as apolipoprotein E and ATP-binding cassette transporter A1. This highlights its potential in studying cholesterol homeostasis and related disorders .
-
Endothelial Cell Function :
- Another significant application is in the study of endothelial cell senescence. Research has shown that this compound can inhibit the protective effects of LXR agonists against oxidative stress induced by high glucose levels. This suggests its relevance in understanding diabetic complications and vascular health .
-
Hepatitis C Virus Replication :
- This compound has also been investigated for its antiviral properties. In studies focusing on Hepatitis C virus replication, the compound demonstrated efficacy in reducing viral load without cytotoxic effects on host cells. This positions it as a potential therapeutic agent in viral infections where LXR pathways are implicated .
Data Table: Summary of Applications
Broader Implications
The applications of this compound extend beyond basic research into potential therapeutic interventions for metabolic disorders and viral infections. Its ability to modulate LXR activity makes it a valuable tool for researchers aiming to elucidate the complexities of lipid metabolism and its implications for diseases such as diabetes and cardiovascular disorders.
Analyse Des Réactions Chimiques
Chemical Profile and Structural Characteristics
5CPPSS-50 (5-Chloro-N-2'-n-penthylphenyl-1,3-dithiophthalimide) is a small-molecule antagonist of liver X receptors (LXRs), with antagonistic activity against both LXRα and LXRβ isoforms . Its molecular formula is C₁₉H₁₈ClNS₂ , and it has a molecular weight of 359.94 g/mol . The compound appears as a slightly brown crystalline powder and is stable at room temperature .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClNS₂ |
| Molecular Weight | 359.94 g/mol |
| Assay Purity | ≥97.0% (HPLC) |
| Antagonist Activity (LXRα/β) | IC₅₀ values not reported; potent dual inhibition confirmed |
LXR Antagonism and Biochemical Interactions
This compound blocks LXR-mediated transcriptional activity by competing with agonists such as T0901317. Key findings include:
-
Inhibition of LXR-Driven Gene Expression :
-
Mechanistic Studies :
Table 1: Experimental Use Cases of this compound
Toxicity and Limitations
-
Cytotoxicity : Exhibits significant toxicity in primary human hepatocytes at concentrations >25 μM, limiting therapeutic utility .
-
Selectivity : While effective against LXRs, off-target effects on PPARγ and other nuclear receptors are not fully characterized .
Comparative Analysis with Other LXR Modulators
| Parameter | This compound | T0901317 (Agonist) |
|---|---|---|
| LXRα/β Activity | Potent antagonist | Full agonist |
| Lipid Effects | Suppresses lipid accumulation | Induces lipogenesis |
| Therapeutic Role | Anti-viral, anti-senescence candidate | Pro-atherogenic in chronic use |
Key Research Gaps
Propriétés
Formule moléculaire |
C19H18ClNS2 |
|---|---|
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
5-chloro-2-(2-pentylphenyl)isoindole-1,3-dithione |
InChI |
InChI=1S/C19H18ClNS2/c1-2-3-4-7-13-8-5-6-9-17(13)21-18(22)15-11-10-14(20)12-16(15)19(21)23/h5-6,8-12H,2-4,7H2,1H3 |
Clé InChI |
IRPUHHRWZWBVOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=CC=C1N2C(=S)C3=C(C2=S)C=C(C=C3)Cl |
Synonymes |
5-chloro-N-2'-n-pentylphenyl-1,3-dithiophthalimide 5CPPSS-50 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















